

# The Pharmacological Profile of O-304: A Pan-AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

**O-304** is a first-in-class, orally bioavailable, small heterocyclic compound identified as a pan-AMPK (AMP-activated protein kinase) activator.[1][2] Its mechanism of action distinguishes it from other AMPK activators, as it does not directly allosterically activate the enzyme or induce a state of cellular energy depletion. Instead, **O-304** functions by suppressing the dephosphorylation of the catalytically critical threonine 172 (Thr172) on the α-subunit of AMPK, a process mediated by protein phosphatase 2C (PP2C).[1][3] This leads to a sustained increase in the levels of phosphorylated, and thus active, AMPK (pAMPK).[3] The activation of AMPK by **O-304** is dependent on the presence of the upstream kinase LKB1. Preclinical and clinical studies have demonstrated the potential of **O-304** in treating type 2 diabetes (T2D) and associated cardiovascular and metabolic complications. It has been shown to improve glucose homeostasis, enhance insulin sensitivity, and exert beneficial effects on cardiac function and peripheral microvascular perfusion.

# **Mechanism of Action**

The primary mechanism of action of **O-304** is the indirect activation of AMPK through the inhibition of its dephosphorylation.

• Inhibition of PP2C-mediated Dephosphorylation: **O-304** suppresses the activity of protein phosphatase 2C (PP2C), which is responsible for removing the activating phosphate group



from Thr172 on the AMPK  $\alpha$ -subunit. This inhibitory action is specific, as **O-304** does not inhibit the overall phosphatase activity of PP2C. By preventing dephosphorylation, **O-304** maintains AMPK in its active, phosphorylated state.

- LKB1 Dependence: The activation of AMPK by O-304 requires the upstream liver kinase B1 (LKB1). LKB1 is the primary kinase that phosphorylates AMPK at Thr172 in response to an increase in the cellular AMP/ATP ratio. O-304's role is to preserve this LKB1-mediated phosphorylation.
- Pan-AMPK Activation: O-304 is described as a pan-AMPK activator, suggesting it can activate various AMPK heterotrimeric isoforms.

# **Signaling Pathway of O-304 Action**





Click to download full resolution via product page



Caption: Signaling pathway of **O-304**. **O-304** inhibits PP2C, preventing the dephosphorylation of AMPK and leading to sustained activation and downstream metabolic effects.

# **Quantitative Pharmacological Data**

The following table summarizes the available quantitative data for **O-304**.

| Parameter | Value | Species/Syste<br>m   | Description                             | Reference(s) |
|-----------|-------|----------------------|-----------------------------------------|--------------|
| EC50      | 8 nM  | Human<br>recombinant | Activation of<br>AMPK α1β1γ1<br>isoform |              |

# In Vitro Profile

- AMPK Activation: In various cell types, including human skeletal myotubes and hepatocytes,
   O-304 increases the phosphorylation of AMPK at Thr172 and its downstream target, acetyl-CoA carboxylase (ACC) at Ser79, in a dose-dependent manner.
- Mitochondrial Uncoupling: O-304 has been shown to act as a mitochondrial uncoupler in differentiated myotubes, leading to an increased oxygen consumption rate. This action generates a metabolic demand that promotes glucose utilization.
- Gene Expression: In skeletal muscle and heart of diabetic mice, O-304 averted gene
  expression changes associated with metabolic inflexibility. In β-cells under glucotoxic
  conditions, it preserved key metabolic gene expression patterns.

## In Vivo Profile

- Pharmacokinetics: **O-304** is orally available with a long plasma half-life in rodents. It does not cross the blood-brain barrier.
- Glucose Homeostasis: In diet-induced obese (DIO) mice, O-304 treatment prevented increases in fasting glucose and plasma insulin levels and improved insulin resistance (HOMA-IR). It also stimulated insulin-independent glucose uptake in skeletal muscle.



- β-Cell Function: O-304 has been shown to reduce β-cell stress and promote β-cell rest in DIO mice. It preserved β-cell function under hyperglycemic conditions by reducing mTORC1 activity.
- Cardiovascular Effects: In aged mice, O-304 improved cardiac function and exercise capacity. It also improved peripheral microvascular perfusion and reduced blood pressure in animal models and T2D patients.
- Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD): In a mouse model of MASLD, O-304 reduced liver steatosis, decreased blood cholesterol, and ameliorated liver fibrosis.
- "Exercise Mimetic" Effects: Due to its ability to improve metabolic and cardiac function and increase exercise capacity, **O-304** is considered an "exercise mimetic".

# Experimental Protocols PP2C-Mediated AMPK Dephosphorylation Assay (General Methodology)

This assay is designed to assess the ability of a compound to inhibit the dephosphorylation of pAMPK by PP2C.

- Reagents:
  - Recombinant human AMPK heterotrimers (e.g.,  $\alpha 1\beta 1y1$  or  $\alpha 2\beta 1y1$ ).
  - Recombinant human PP2C.
  - Assay buffer (e.g., containing HEPES, DTT).
  - ATP.
  - O-304 or vehicle control.
  - Antibodies for Western blotting: anti-pAMPK (Thr172) and anti-total AMPK.



- Procedure: a. Recombinant AMPK is incubated with an upstream kinase (e.g., LKB1 or CAMKK2) and ATP to generate phosphorylated AMPK (pAMPK). b. The phosphorylation reaction is stopped, and the pAMPK is purified. c. pAMPK is then incubated with recombinant PP2C in the presence of varying concentrations of O-304 or vehicle. d. The reaction is stopped after a defined time period. e. The levels of pAMPK and total AMPK are quantified by Western blotting.
- Data Analysis: The ratio of pAMPK to total AMPK is calculated for each condition. The
  inhibitory effect of O-304 is determined by comparing the pAMPK levels in the presence of
  the compound to the vehicle control.

# In Vivo Glucose Tolerance Test (GTT) in Mice (General Methodology)

This test evaluates the ability of an animal to clear a glucose load from the blood, providing an indication of glucose tolerance and insulin sensitivity.

- Animals and Treatment:
  - Mice (e.g., diet-induced obese C57BL/6J) are treated with O-304 or vehicle for a specified period (e.g., several weeks).
- Procedure: a. Animals are fasted overnight (typically 6-8 hours). b. A baseline blood sample is collected from the tail vein to measure fasting blood glucose. c. A glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage (OGTT) or intraperitoneal injection (IPGTT). d. Blood samples are collected at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes). e. Blood glucose levels are measured at each time point.
- Data Analysis:
  - Blood glucose levels are plotted against time.
  - The area under the curve (AUC) is calculated to provide a quantitative measure of glucose clearance. A lower AUC indicates improved glucose tolerance.



# **Experimental Workflow for In Vivo Efficacy Testing**



#### Click to download full resolution via product page

Caption: A general experimental workflow for assessing the in vivo efficacy of **O-304** in a mouse model of metabolic disease.

# Conclusion

**O-304** is a novel pan-AMPK activator with a unique mechanism of action involving the inhibition of PP2C-mediated dephosphorylation of AMPK. This leads to sustained AMPK activation and a wide range of beneficial metabolic and cardiovascular effects demonstrated in both in vitro and in vivo models. Its oral bioavailability and favorable preclinical profile make it a promising therapeutic candidate for the treatment of type 2 diabetes and related metabolic disorders. Further research and clinical development are warranted to fully elucidate its therapeutic potential in humans.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References



- 1. researchgate.net [researchgate.net]
- 2. O-304 Powder|AMPK Activator [benchchem.com]
- 3. PAN-AMPK activator O304 improves glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacological Profile of O-304: A Pan-AMPK Activator]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b609697#what-is-the-pharmacological-profile-of-o-304]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com